1,3-Dimethoxybenzene

Catalog No.
S593280
CAS No.
151-10-0
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethoxybenzene

CAS Number

151-10-0

Product Name

1,3-Dimethoxybenzene

IUPAC Name

1,3-dimethoxybenzene

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3

InChI Key

DPZNOMCNRMUKPS-UHFFFAOYSA-N

solubility

Slightly soluble in water
soluble (in ethanol)

Synonyms

1,3-dimethoxybenzene, 3-methoxyanisole, dimethyl resorcinol, meta-dimethoxybenzene

Canonical SMILES

COC1=CC(=CC=C1)OC

The exact mass of the compound 1,3-Dimethoxybenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8699. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. It belongs to the ontological category of methoxybenzenes in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1,3-Dimethoxybenzene (CAS: 151-10-0), also known as resorcinol dimethyl ether, is an electron-rich aromatic building block characterized by two meta-positioned methoxy groups [1]. As a highly activated ether, it is a clear, free-flowing liquid at standard temperatures, distinguishing it from its solid isomers [1]. In industrial and laboratory procurement, it is primarily sourced as a precursor for active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. Its dual electron-donating groups strongly activate the aromatic ring toward electrophilic aromatic substitution (EAS) and direct ortho-metalation (DoM), making it an essential starting material when specific 2,4-disubstituted or 2,6-disubstituted regiochemistry is required [2].

Research Fit

Meta-substitution pattern defines reactivity distinct from ortho/para isomers
Versatile aromatic intermediate for organic synthesis workflows
Building block for pharmaceuticals, fragrances, and materials research

Substituting 1,3-dimethoxybenzene with its isomers, such as 1,2-dimethoxybenzene (veratrole) or 1,4-dimethoxybenzene, fundamentally alters reaction pathways and process handling. Because the methoxy groups in 1,3-dimethoxybenzene are meta to each other, their electron-donating effects synergistically activate the C-2 position for exclusive lithiation, enabling the synthesis of 1,2,3-trisubstituted symmetrical derivatives that cannot be accessed via 1,4-dimethoxybenzene[2]. Furthermore, the physical state diverges dramatically: 1,3-dimethoxybenzene is a liquid down to -52 °C [1], whereas 1,4-dimethoxybenzene is a solid at room temperature (MP 54–56 °C) [3]. This means a generic substitution would require entirely different dosing equipment, solvent volumes, and thermal management in a manufacturing workflow.

Substitution Risk

Electrophilic reactivity

Meta isomer reactivity profile differs; ortho/para may give divergent products in SEAr transformations.

Metalation rate

Meta substitution accelerates deprotonation; para retards it, altering directed ortho-metalation outcomes.

Physical state

Liquid at room temperature vs solid ortho/para isomers changes handling and formulation scalability.

Superior Reactivity in Friedel-Crafts Acylation

In silica-supported sulfonic acid-catalyzed Friedel-Crafts acylation, the substitution pattern of the dimethoxybenzene ring dictates the reaction efficiency. 1,3-Dimethoxybenzene demonstrates high reactivity due to the synergistic activation of the ring positions by the meta-methoxy groups, yielding 75% of the desired aromatic ketone [1]. In stark contrast, 1,4-dimethoxybenzene is significantly less reactive under identical conditions, achieving only 20% conversion [1]. This quantitative difference makes 1,3-dimethoxybenzene a far more efficient precursor for acylated derivatives in mild, environmentally friendly catalytic systems.

Evidence DimensionFriedel-Crafts acylation conversion/yield
Target Compound Data75% yield
Comparator Or Baseline1,4-dimethoxybenzene (20% conversion)
Quantified Difference3.75-fold higher yield/conversion rate
ConditionsSilica-supported 4-ethylphenylsulfonic acid catalyst, 100-120 °C

Buyers synthesizing aromatic ketones can achieve significantly higher throughput and lower catalyst loading by utilizing the 1,3-isomer compared to the 1,4-isomer.

EAS Plumbylation Rate
Head-to-head
Most reactive among three isomers
Reported highest reactivity supports isomer-specific synthetic planning.
Pb(OAc)₄ in AcOH/CHCl₃; ortho/para less reactive

Exclusive Regioselectivity in Directed Ortho-Metalation (DoM)

The synthesis of 2,6-disubstituted aromatics relies heavily on the precise directing effects of the starting material. When treated with lithium tetramethylpiperidide (LiTMP) or n-butyllithium, 1,3-dimethoxybenzene undergoes exclusive lithiation at the internal C-2 position, driven by the dual coordination of the adjacent methoxy groups [1]. This allows for near-quantitative conversion to 2,6-disubstituted products upon quenching with electrophiles. Comparators like 1,4-dimethoxybenzene lack this doubly activated internal position, resulting in entirely different substitution patterns (e.g., 2,5-disubstitution) [1].

Evidence DimensionRegioselectivity of lithiation
Target Compound DataExclusive C-2 lithiation (100% regioselectivity)
Comparator Or Baseline1,4-dimethoxybenzene (C-2 lithiation leading to 1,2,4-substitution patterns)
Quantified DifferenceComplete divergence in accessible product geometry
ConditionsLiTMP or n-BuLi in THF at low temperatures

Procurement of 1,3-dimethoxybenzene is mandatory, not optional, when the synthetic target requires a symmetrical 1,2,3-trisubstituted aromatic core.

Deprotonation Rate
Head-to-head
krel = 12 vs anisole
Meta-OMe accelerates metalation; para-OMe retards.
Competition with sec-BuLi

Thermal Processability and Liquid-Phase Handling

For industrial scale-up and continuous flow manufacturing, the physical state of a reagent drastically impacts process design. 1,3-Dimethoxybenzene boasts a melting point of -52 °C, remaining a free-flowing liquid under virtually all standard storage and operational conditions [1]. In contrast, 1,4-dimethoxybenzene has a melting point of 54–56 °C [2], and 1,2-dimethoxybenzene melts at 22–23 °C, making them prone to crystallization in transfer lines or requiring heated jackets and dissolution in large volumes of organic solvents.

Evidence DimensionMelting point / phase at standard conditions
Target Compound Data-52 °C (Liquid)
Comparator Or Baseline1,4-dimethoxybenzene (54–56 °C, Solid)
Quantified Difference>100 °C difference in melting point
ConditionsStandard atmospheric pressure

Using 1,3-dimethoxybenzene eliminates the need for solid-handling equipment, heated transfer lines, or excess solvent, directly lowering manufacturing overhead.

Vaporization Enthalpy
Head-to-head
59.7 ± 0.2 kJ mol⁻¹
1.9 kJ/mol lower than para; impacts distillation design.
T = 298.15 K

High-Efficiency Cation Scavenging in Peptide Cleavage

In solid-phase peptide synthesis (SPPS), the cleavage of peptides from the resin generates highly reactive carbocations that can irreversibly alkylate the peptide sequence. 1,3-Dimethoxybenzene acts as a highly potent nucleophilic scavenger in the cleavage cocktail. Studies show it almost quantitatively prevents the formation of C-terminal N-alkylated peptide amides, outperforming standard scavengers [1]. Furthermore, it achieves this without requiring the addition of malodorous thiols, preventing oxidized by-products in Cys- and Met-containing peptides[1].

Evidence DimensionPrevention of C-terminal N-alkylation in SPPS
Target Compound DataAlmost quantitative prevention without thiols
Comparator Or BaselineStandard thiol-free cleavage cocktails (high alkylation rates)
Quantified DifferenceNear-zero alkylation vs. significant by-product formation
ConditionsAcidic cleavage cocktails for SPPS

For peptide manufacturers, incorporating 1,3-dimethoxybenzene into cleavage cocktails improves crude peptide purity and eliminates the need for foul-smelling thiol additives.

Cyanation Pathway
Head-to-head
Cyanated products vs coupling products
Isomer choice directs entire synthetic outcome.
Solvent-free BrCN/AlCl₃
Melting Point
Head-to-head
−52 °C (liquid) vs 22‑23 °C (solid ortho)
Liquid form eases industrial handling and metering.
Ambient pressure
Radiofluorination
Class-level
Unique substrate for Ir/Cu-mediated meta-¹⁸F labeling
Enables PET tracer synthesis with defined regiochemistry.
Method may require validation per substrate

Precursor for 2,6-Disubstituted APIs and Agrochemicals

Directly leveraging its exclusive C-2 directed ortho-metalation, 1,3-dimethoxybenzene is the premier starting material for synthesizing 2,6-dimethoxybenzaldehyde and related symmetrical pharmaceutical intermediates [1].

Solvent-Free or High-Concentration Flow Chemistry

Because it remains a liquid down to -52 °C, it is ideal for continuous flow reactors and solvent-free Friedel-Crafts acylations, where solid analogs like 1,4-dimethoxybenzene would cause clogging or require heavy dilution [2].

Advanced Scavenger in Solid-Phase Peptide Synthesis

Utilized in custom cleavage cocktails to trap reactive carbocations, ensuring high-purity yields of complex, Cys/Met-containing peptides without the use of thiols [3].

Building Block for Specialty Aromatic Ketones

Exploiting its high reactivity in electrophilic aromatic substitution, it is used to efficiently synthesize highly functionalized aromatic ketones under mild, low-catalyst-loading conditions [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
meta-Substituted aromatic building blocks via directed ortho-metalation
Accelerated deprotonation rate at meta position
Verify regioselectivity and yield in metalation reactions
Industrial UV absorber UV-9 production
High regioselectivity for 2,4-disubstitution in Friedel-Crafts acylation
Confirm acylation regiochemistry and product purity
Flavor and fragrance formulations
Unique organoleptic profile (sweet, woody, hazelnut)
Evaluate sensory profile in formulation context
Conductive polymer electrosynthesis
Meta-linked poly(phenylene oxide) from electrochemical polymerization
Characterize polymer conductivity and film properties

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Liquid
Colourless liquid with a very powerful sweet-earthy, intensely, nut-like aroma

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

138.068079557 Da

Monoisotopic Mass

138.068079557 Da

Boiling Point

85.00 to 87.00 °C. @ 7.00 mm Hg

Heavy Atom Count

10

Density

1.053-1.057

LogP

2.21 (LogP)
2.21

Melting Point

-52 °C

UNII

2694Z07HQY

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 265 of 271 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0.52 [mmHg]

Other CAS

151-10-0

Wikipedia

1,3-Dimethoxybenzene

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzene, 1,3-dimethoxy-: ACTIVE

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